molecular formula C12H24N2O2 B2962683 tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate CAS No. 1932582-19-8

tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate

Cat. No.: B2962683
CAS No.: 1932582-19-8
M. Wt: 228.336
InChI Key: QUTRKKUYVZIMQK-VIFPVBQESA-N
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Description

Tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate , also known by its chemical formula C5H11NO2 , is a compound with intriguing properties. Its systematic IUPAC name reflects its structure: it is the tert-butyl ester of carbamic acid, where the carbamate group is attached to a piperidine ring. The compound’s molecular weight is approximately 117.15 g/mol .


Molecular Structure Analysis

The molecular structure of this compound reveals a piperidine ring with a tert-butyl group and a carbamate moiety attached. The three-dimensional arrangement of atoms influences its biological activity and interactions with other molecules. Computational studies and spectroscopic techniques provide insights into its conformation and stereochemistry .


Chemical Reactions Analysis

The compound can participate in several chemical reactions, including hydrolysis, esterification, and nucleophilic substitutions. Researchers have investigated its reactivity under various conditions, shedding light on its behavior in different environments. Notably, the carbamate group can undergo cleavage, leading to the release of tert-butylamine and the corresponding acid .


Physical and Chemical Properties Analysis

  • Spectroscopic Data : Techniques such as NMR, IR, and mass spectrometry reveal characteristic peaks, aiding in compound identification .

Scientific Research Applications

Aqueous-Phase Catalysis

The compound is utilized in the development of water-soluble, sterically demanding alkylphosphines for palladium-catalyzed cross-coupling reactions. These reactions occur under mild conditions in aqueous solvents, demonstrating the compound's role in enhancing catalyst activity and facilitating Suzuki, Sonogashira, and Heck couplings of aryl bromides. This methodology is applied to the efficient synthesis of complex molecules like diflunisal, showcasing the compound's contribution to green chemistry by reducing organic solvent use and enabling catalyst recycling (DeVasher, Moore, & Shaughnessy, 2004).

Synthesis of Spirocyclopropanated Analogues

tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate serves as a precursor in the synthesis of spirocyclopropanated analogues of insecticides, such as Thiacloprid and Imidacloprid. This demonstrates the compound's application in creating more efficient and potentially safer agricultural chemicals. The key step involves cocyclization to yield products with significant yields, indicating the compound's utility in synthesizing structurally complex and biologically significant molecules (Brackmann et al., 2005).

Stereoselective Synthesis

The compound is also pivotal in the stereoselective synthesis of intermediates for pharmaceutical applications. For instance, it is used in the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, illustrating its role in the controlled synthesis of stereochemically complex molecules. This capability is crucial for the development of drugs with specific chirality requirements, affecting the efficacy and safety profiles of pharmaceuticals (Wang, Ma, Reddy, & Hu, 2017).

Intermediate in Biological Compounds

Another significant application includes its use as an intermediate in the synthesis of biologically active compounds, like omisertinib (AZD9291). A rapid synthetic method for this compound was established, highlighting the compound's importance in the pharmaceutical industry for developing treatments for diseases such as cancer. The method's efficiency and high yield further underscore the compound's utility in complex synthetic pathways (Zhao, Guo, Lan, & Xu, 2017).

Material Science Applications

In material science, tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate contributes to the development of new materials with unique properties. For example, its derivatives are studied for their role in the formation of isomorphous crystal structures, indicating potential applications in the design of materials with specific crystallographic properties. This research could lead to advancements in electronics, catalysis, and drug delivery systems (Baillargeon et al., 2017).

Mechanism of Action

Tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate may exhibit biological activity due to its structural resemblance to other bioactive molecules. Its mechanism of action could involve interactions with receptors, enzymes, or cellular components. Further studies are needed to elucidate its specific targets and pathways .

Safety and Hazards

  • Environmental Impact : Consider its potential impact on the environment, especially if it is used in large quantities .

Future Directions

: NIST Chemistry WebBook : ChemicalBook

Properties

IUPAC Name

tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-12(4,5)8-13-7-9/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTRKKUYVZIMQK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](CNC1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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